5-[(2-chloro-6-methylphenoxy)methyl]-N'-cyclopentylidenefuran-2-carbohydrazide
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Overview
Description
5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide is a complex organic compound with a molecular formula of C18H19ClN2O3 This compound is characterized by its unique structure, which includes a furan ring, a chlorinated phenoxy group, and a cyclopentylidene moiety
Preparation Methods
The synthesis of 5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction begins with the chlorination of 2-methylphenol to form 2-chloro-6-methylphenol.
Hydrazide formation: The carboxylic acid is then converted to its corresponding hydrazide by reaction with hydrazine hydrate.
Cyclopentylidene formation: Finally, the hydrazide is reacted with cyclopentanone under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
5-[(2-chloro-6-methylphenoxy)methyl]-N’-cyclopentylidenefuran-2-carbohydrazide can be compared with other similar compounds, such as:
5-[(2-chloro-6-methylphenoxy)methyl]-2-furancarboxylic acid: This compound lacks the cyclopentylidene moiety and has different chemical properties and reactivity.
5-[(2-chloro-6-methylphenoxy)methyl]-2-furohydrazide: This compound is similar but does not have the cyclopentylidene group, affecting its biological activity and applications.
4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1: This compound has a different substitution pattern on the phenoxy group, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN2O3 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
5-[(2-chloro-6-methylphenoxy)methyl]-N-(cyclopentylideneamino)furan-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-5-4-8-15(19)17(12)23-11-14-9-10-16(24-14)18(22)21-20-13-6-2-3-7-13/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,21,22) |
InChI Key |
LNMABBICUPCLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN=C3CCCC3 |
Origin of Product |
United States |
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